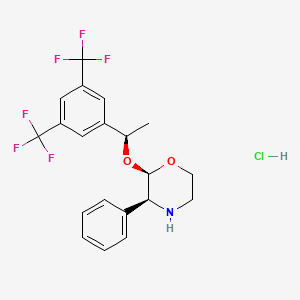
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of both difluoropyrrolidine and trifluoromethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with 3-(trifluoromethyl)aniline: The difluoropyrrolidine is then coupled with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)aniline
- 3-(Trifluoromethyl)aniline
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoropyrrolidine and trifluoromethylaniline groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F5N2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)9-2-1-7(17)5-8(9)11(14,15)16/h1-2,5H,3-4,6,17H2 |
InChI Key |
JPVKGKMMTWSVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)


![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)



